5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
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Overview
Description
5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a fluorinated derivative of tetrahydroquinoline, a compound known for its diverse biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the following steps:
Starting Materials: Aniline and 4-fluoroaniline are used as starting materials.
Doebner-Miller Synthesis: The starting materials undergo the Doebner-Miller synthesis to form quinoline derivatives.
Oxidation and Reduction: The quinoline derivatives are then oxidized using selenium dioxide and reduced to form 1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its fluoro derivative.
N-Nitrosation and Cyclisation: The final step involves N-nitrosation using sodium nitrite and concentrated hydrochloric acid, followed by cyclisation with trifluoroacetic anhydride at low temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinoline.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antineoplastic properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, leading to its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- 3-Hydroxy-4,5-dihydro[1,2,3]oxadiazolo[3,4-a]quinolin-10-ium
Uniqueness
5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to its specific fluorine substitution at the 5-position, which imparts distinct chemical and biological properties compared to other fluorinated quinoline derivatives.
Properties
Molecular Formula |
C10H10FNO2 |
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Molecular Weight |
195.19 g/mol |
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-3,9,12H,4-5H2,(H,13,14) |
InChI Key |
BPHHPQVNDVZQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2F)NC1C(=O)O |
Origin of Product |
United States |
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